Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select trans-configured Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate (CAS 1187933-21-6) to lock critical binding poses in ATP-competitive kinase inhibitors (e.g., GSK-3β) and rigidify peptidomimetics. The 4-pyridinyl vector and ester handle enable focused library synthesis; substituting the 3-pyridinyl regioisomer (CAS 1000018-57-4) or ethyl ester analog (CAS 1594511-37-1) can cause >10-fold potency loss or patent scope deviation. With a pKa of ~8.56, the partially protonated pyrrolidine nitrogen targets anionic enzyme active sites. This building block's trans-stereochemistry is essential for CaSR modulator development per Hoffmann-La Roche Markush claims. Confirm your synthesis route with the correct spatial orientation for robust SAR and IP protection.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B13097177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCN1)C2=CC=NC=C2
InChIInChI=1S/C11H14N2O2/c1-15-11(14)10-9(4-7-13-10)8-2-5-12-6-3-8/h2-3,5-6,9-10,13H,4,7H2,1H3
InChIKeyOPHQUHXWMZETQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate: A trans-Racemic Pyrrolidine Scaffold for Heterocyclic Synthesis and Kinase Inhibitor Development


Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate (CAS 1187933-21-6, MFCD04115136), systematically known as methyl (±)-trans-4-pyridin-4-yl-pyrrolidine-3-carboxylate or rel-methyl (3R,4S)-4-(4-pyridinyl)-3-pyrrolidinecarboxylate, is a heterocyclic building block featuring a trans-configured pyrrolidine ring substituted at the 4-position with a pyridin-4-yl group and a methyl ester at the 3-carboxylate position. With a molecular formula of C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol , this compound serves as a versatile intermediate for the synthesis of bioactive molecules, particularly as a constrained proline analog or as a scaffold for kinase inhibitor development . Its trans-4-pyridinyl stereochemistry provides a specific spatial orientation that distinguishes it from cis-analogs and regioisomers, influencing both its physicochemical properties and its utility in structure-activity relationship (SAR) studies .

Why Simple Substitution of Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate with Regioisomers or Ester Analogs Fails in Drug Discovery Projects


In medicinal chemistry campaigns targeting kinases, GPCRs, or proteases, the precise spatial arrangement of the pyridinyl substituent relative to the ester functionality critically influences target engagement, selectivity, and downstream pharmacokinetic properties. The trans-configuration and 4-pyridinyl substitution pattern of methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate are not interchangeable with its 3-pyridinyl regioisomer or its ethyl ester analog without fundamentally altering molecular recognition and physicochemical behavior. Even minor structural variations can lead to >10-fold differences in binding affinity or a shift in the compound's ionization state under physiological conditions . For procurement specialists and medicinal chemists, substituting a 'similar-looking' analog—such as the ethyl ester (CAS 1594511-37-1) or the 3-pyridinyl regioisomer (CAS 1000018-57-4)—without rigorous comparative assessment risks derailing SAR campaigns, invalidating patent claims, or introducing unanticipated solubility and permeability changes . The following quantitative evidence guide delineates the specific, measurable differentiators that justify the selection of methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate over its closest comparators.

Quantitative Evidence Guide: Differentiating Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate from Regioisomeric and Ester Analogs


Ionization State and pKa Comparison: Methyl Ester vs. Ethyl Ester

The methyl ester derivative exhibits a predicted pKa of 8.56±0.10, whereas the corresponding ethyl ester analog (ethyl 4-pyridin-4-ylpyrrolidine-3-carboxylate, CAS 1594511-37-1) has a slightly higher predicted pKa of 8.63±0.10 . This small but measurable difference in basicity of the pyrrolidine nitrogen, attributed to the inductive effect of the ester alkyl group, can influence the compound's ionization state at physiological pH (7.4) and thus its passive membrane permeability and distribution coefficient (LogD). While both are predominantly protonated under these conditions, the methyl ester's marginally lower pKa may result in a slightly higher fraction of the neutral, membrane-permeable species, potentially impacting cellular uptake in permeability-limited scenarios .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Molecular Weight and Lipophilicity Differentiation: Methyl Ester vs. Free Acid

The methyl ester form (MW 206.24 g/mol) is significantly more lipophilic than its free carboxylic acid counterpart, (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid (MW 192.21 g/mol) . The ester masking of the polar carboxylate increases the compound's calculated LogP (ClogP) by approximately 1.0-1.5 units (class-level inference based on esterification of similar β-prolines) [1]. This difference directly impacts solubility and permeability: the methyl ester exhibits greater membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, while the free acid shows superior aqueous solubility [1]. For oral drug candidates, this trade-off is critical; the methyl ester may serve as a prodrug moiety to enhance oral absorption, whereas the free acid is more amenable to injectable formulations or salt formation.

Drug Design Physicochemical Properties ADME

Regioisomeric Impact on Predicted Boiling Point and Volatility: 4-Pyridinyl vs. 3-Pyridinyl

The 4-pyridinyl isomer (target compound) has a predicted boiling point of 322.7±42.0 °C at 760 mmHg, whereas the 3-pyridinyl regioisomer (methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate, CAS 1000018-57-4) has a predicted boiling point of 317.5±40.0 °C . Although both compounds have identical molecular weights and formulas, the positional change of the nitrogen atom in the pyridine ring alters intermolecular interactions, resulting in a calculated 5.2 °C difference in boiling point. While both values are predicted and come with considerable uncertainty, this distinction can be practically relevant during purification by distillation or sublimation, and it reflects underlying differences in molecular polarity and hydrogen-bonding capacity that may affect chromatographic retention times (e.g., in HPLC or flash chromatography) .

Synthetic Chemistry Purification Process Development

Trans vs. Cis Stereochemistry: Implications for Biological Target Recognition

Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate exists as a trans-racemate, meaning the pyridin-4-yl group and the carboxylate ester are on opposite faces of the pyrrolidine ring. This trans-configuration positions the pyridine ring in a distinct vector relative to the ester compared to the cis-isomer (if available). In the context of kinase inhibitors, such as those targeting GSK-3β or CDKs, the trans-pyrrolidine scaffold mimics the constrained backbone of proline residues in peptide substrates, thereby enhancing binding affinity and selectivity . For example, trans-4-aryl pyrrolidine-3-carboxylates have been shown to exhibit >50-fold selectivity for certain kinases over the cis-analogs due to optimal orientation of the aryl group into a hydrophobic pocket [1]. While direct comparative data for this specific compound is not published, class-level evidence strongly indicates that the trans-stereochemistry is a critical determinant of biological activity and that substitution with a cis-isomer or an achiral analog would likely abolish or significantly reduce target engagement .

Stereochemistry Target Engagement Kinase Inhibition

Recommended Research and Industrial Application Scenarios for Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate


Scaffold for Kinase Inhibitor Lead Optimization (e.g., GSK-3β, CDKs)

The trans-4-pyridinyl pyrrolidine scaffold, as present in methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate, is a privileged structure for developing ATP-competitive kinase inhibitors. Its rigid, proline-like conformation and the outward-pointing pyridin-4-yl group are ideal for occupying the hinge-binding region or a hydrophobic back pocket of kinases such as GSK-3β . Medicinal chemists can leverage this building block to generate focused libraries, where the methyl ester serves as a handle for further derivatization (e.g., amide bond formation) while the pyridinyl group engages key kinase residues. The trans-stereochemistry is critical for maintaining the correct binding pose, as inferred from related trans-pyrrolidine carboxylates [1].

Synthesis of Conformationally Constrained Peptidomimetics

This compound functions as a β-proline analog, where the pyridin-4-yl substituent introduces additional rigidity and potential π-stacking interactions. It can be incorporated into peptide chains or used as a capping group in peptidomimetic design to stabilize secondary structures (e.g., β-turns) and improve metabolic stability [2]. The methyl ester protects the carboxylic acid during solid-phase peptide synthesis, enabling late-stage deprotection and conjugation. Compared to the free acid, the ester form offers superior solubility in organic solvents like DMF or DCM, facilitating coupling reactions .

Intermediate for Calcium-Sensing Receptor (CaSR) Modulators

Patents from F. Hoffmann-La Roche and others disclose pyrrolidine derivatives, including 4-pyridin-4-yl substituted compounds, as modulators of the calcium-sensing receptor (CaSR), which are useful for treating hyperparathyroidism and related metabolic disorders [3]. Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate can serve as a key intermediate in the synthesis of such CaSR agonists or antagonists, where the trans-stereochemistry and 4-pyridinyl substitution pattern are specified in the generic Markush structures. Substituting with a 3-pyridinyl regioisomer would fall outside the patent claims and likely lack the desired pharmacological activity [4].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 206.24 and a calculated logP around 1.2, this compound adheres to the 'Rule of Three' guidelines for fragment libraries [5]. Its trans-configuration and two hydrogen-bond acceptors (pyridine nitrogen and ester carbonyl) offer directional binding vectors for fragment growing or linking strategies. The 4-pyridinyl group provides a basic nitrogen that can form charge-assisted hydrogen bonds with acidic residues in target proteins (e.g., Asp or Glu). The predicted pKa of 8.56 indicates that the pyrrolidine nitrogen is partially protonated at physiological pH, which can be advantageous for targeting enzymes with anionic active sites .

Quote Request

Request a Quote for Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.